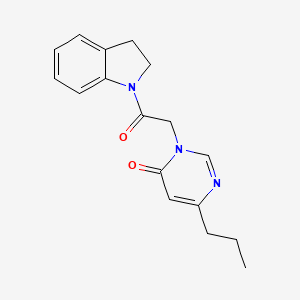

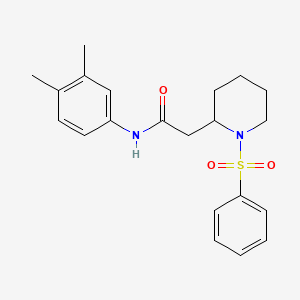

N-Methyl-2-(methylamino)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Methyl-2-(methylamino)benzenecarbothioamide” is a compound that has been mentioned in the context of early discovery research . Another compound, “N-Methyl-2-nitroaniline”, is used in laboratory chemicals .

Synthesis Analysis

The synthesis of similar compounds has been studied. For example, the synthesis and ring-opening polymerization of α-substituted and N-methylated N-carboxy anhydrides (αNNCAs) of several amino acids were investigated .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, two related structures, 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, have been analyzed by X-ray crystallography .Chemical Reactions Analysis

Nitroaromatic compounds are useful molecules in the synthesis of anilines, imines, azo compounds, oximes, and heterocycles . Nitroanilines are also known to be toxic and many methods have been developed to reduce nitro groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the rotational spectrum of N-Methyl-2-Aminoethanol was recorded in the isolated conditions of a free jet expansion .科学的研究の応用

DNA Repair and Cancer Research

Studies have demonstrated the role of similar benzamide derivatives in enhancing DNA repair mechanisms. For instance, benzamide and its analogs have been found to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. These inhibitors were shown to enhance unscheduled DNA synthesis following DNA damage, suggesting potential applications in cancer therapy and understanding DNA repair mechanisms Miwa et al., 1981.

Spectroscopic Studies and Chemical Properties

Research into the spectroscopic properties of benzamide derivatives, including N-Methyl-2-(methylamino)-4-nitrobenzamide, has provided insights into their chemical behavior in various solvents. Such studies are crucial for understanding the compound's reactivity and potential applications in chemical synthesis and material science Brozis et al., 1999.

Pharmacological Research

Benzamide derivatives have been evaluated for their pharmacological properties, including anticonvulsant activities. Some derivatives have shown efficacy in animal models, highlighting their potential as therapeutic agents in treating neurological disorders Bailleux et al., 1995.

Photocatalytic Applications

Research into the photocatalytic degradation of organic pollutants has included the use of benzamide derivatives as catalysts or catalyst modifiers. These studies contribute to the development of more efficient methods for environmental remediation and pollution control Torimoto et al., 1996.

Synthesis and Material Science

The development of synthetic pathways for benzamide derivatives, including this compound, is crucial for their application in material science and organic chemistry. Efficient synthesis methods enable the production of these compounds for further research and potential commercial applications Xu et al., 2013.

作用機序

Safety and Hazards

将来の方向性

The future directions in the study of similar compounds involve further exploration of their synthesis, structural analysis, and potential applications. For instance, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported .

特性

IUPAC Name |

N-methyl-2-(methylamino)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-10-8-5-6(12(14)15)3-4-7(8)9(13)11-2/h3-5,10H,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVPMEIIBYUZPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2475834.png)

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)

![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2475847.png)

![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2475851.png)